molecular formula C7H7NO4 B1602078 3-(Hydroxymethyl)-5-nitrophenol CAS No. 180628-74-4

3-(Hydroxymethyl)-5-nitrophenol

Cat. No. B1602078
CAS RN: 180628-74-4
M. Wt: 169.13 g/mol
InChI Key: YMZVBCSTUGYGBQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-nitrophenol is an organic compound that has been studied for its various applications in research and laboratory experiments. It is a derivative of the phenol group and is composed of a hydroxymethyl group attached to a nitro group. This compound is widely used in scientific research due to its unique properties, such as its high solubility in water and its ability to act as a reducing agent.

Scientific Research Applications

  • Electrochemical Biosensors : 3-(Hydroxymethyl)-5-nitrophenol plays a role in the fabrication of electrochemical biosensors. These biosensors are designed for DNA hydroxymethylation detection, which is crucial for understanding epigenetic modifications and their correlation with diseases like cancer (Zhou et al., 2015).

  • Environmental Implications and Photocatalysis : This compound is part of a group of small organic molecules with significant environmental implications. Research has been conducted on the ultrafast spectroscopies of nitrophenols and nitrophenolates, exploring their roles in environmental applications, including water purification and pollution mitigation (Bailey-Darland et al., 2023).

  • Cytochrome P450 Enzyme Interaction : Studies have investigated the interaction of 3-(Hydroxymethyl)-5-nitrophenol with cytochrome P450 enzymes, which are important for drug metabolism and toxicology (Monostory et al., 2004).

  • Synthesis and Preparation : Research includes the synthesis of related compounds such as 3-nitro-4-hydroxyphenylarsonic acid, demonstrating the compound's significance in the preparation of valuable feed additives (Hu, 2010).

  • Photocatalytic Degradation : 3-(Hydroxymethyl)-5-nitrophenol is studied for its role in photocatalytic degradation processes, which are important for environmental remediation and pollution control (Paola et al., 2003).

  • Selective Adsorption : Its derivatives have been used in studies related to selective adsorption, important in environmental cleanup and filtration technologies (Lang et al., 2021).

properties

IUPAC Name

3-(hydroxymethyl)-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZVBCSTUGYGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570979
Record name 3-(Hydroxymethyl)-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-5-nitrophenol

CAS RN

180628-74-4
Record name 3-(Hydroxymethyl)-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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